Estrone acetate

概要

説明

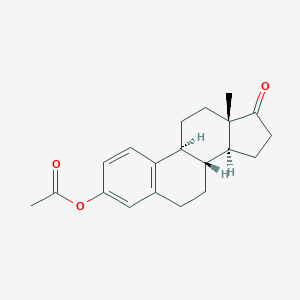

Estrone acetate is a semisynthetic, steroidal estrogen It is an ester of estrone, a naturally occurring estrogenThe compound is characterized by its chemical formula C20H24O3 and a molar mass of 312.409 g/mol .

準備方法

Synthetic Routes and Reaction Conditions

Estrone acetate can be synthesized through the esterification of estrone with acetic anhydride. The reaction typically involves the use of a catalyst such as pyridine to facilitate the esterification process. The reaction conditions often include heating the mixture to a temperature range of 50-60°C for several hours to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are carefully controlled to optimize the production process and minimize impurities .

化学反応の分析

Oxidation and Functionalization Reactions

Estrone acetate undergoes regioselective oxidation and functionalization at the C9 and C11 positions:

Epoxidation at C9

-

Reagents : Oxone™ (2.36 g) in CH<sub>2</sub>Cl<sub>2</sub>/acetone with tetraethylammonium chloride (TEAC) .

-

Product : 9α-Hydroxy-17-oxoestra-1,3,5(10)-trien-3-yl acetate (4 ).

-

Conditions : Reaction stirred on ice for 7 hours, purified via column chromatography (EA/PE 1:4) .

Nitration at C11

-

Reagents : Nitric acid (HNO<sub>3</sub>) in acetic acid at room temperature .

-

Product : 9α-Hydroxy-11β-nitrooxy-17-oxoestra-1,3,5(10)-trien-3-yl acetate (5 ).

-

Key Feature : Introduction of a nitrooxy group enhances antiproliferative activity against cancer cell lines (IC<sub>50</sub> = 12.7–22.4 μM) .

Aromatization and Ring Modification

This compound serves as a precursor for synthesizing C-ring oxidized derivatives:

Formation of 9(11)-Dehydro Derivatives

-

Product : 17-Oxoestra-1,3,5(10),9(11)-trien-3-yl acetate (6 ).

-

Application : Intermediate for further functionalization in steroid-based drug discovery .

Alternative Synthetic Routes

Patented methods highlight scalable industrial synthesis:

Mechanistic Insights

-

Diels-Alder Reactions : this compound participates in enantioselective cycloadditions catalyzed by amidinium ions or Ti-TADDOLates, enabling efficient synthesis of estrone analogs .

-

Click Chemistry : Core-modified estrone alkynes (e.g., 9 , 10 ) undergo Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form heterodimers with high yields (87–94%) .

Stability and Reactivity

科学的研究の応用

Estrone acetate has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various steroidal compounds and derivatives.

Biology: Studied for its role in hormone regulation and its effects on cellular processes.

Medicine: Investigated for its potential in hormone replacement therapy, particularly in postmenopausal women.

Industry: Utilized in the production of pharmaceuticals and as a reference standard in analytical chemistry.

作用機序

Estrone acetate exerts its effects by interacting with estrogen receptors in target tissues. Upon entering the cells, it binds to nuclear receptors, forming a hormone-receptor complex. This complex then translocates to the nucleus, where it binds to estrogen response elements on DNA, modulating the expression of specific genes. This process leads to various physiological responses, including the regulation of reproductive functions and maintenance of secondary sexual characteristics .

類似化合物との比較

Estrone acetate is compared with other similar compounds such as:

Estradiol acetate: More potent estrogen with higher binding affinity to estrogen receptors.

Estriol acetate: Weaker estrogen with lower potency and shorter duration of action.

Hydroxyestrone diacetate: Similar in structure but with additional hydroxyl groups, leading to different pharmacokinetic properties.

This compound is unique due to its balanced estrogenic activity and its role as a precursor for other potent estrogens. Its versatility in various chemical reactions and applications in scientific research further distinguishes it from other similar compounds .

特性

CAS番号 |

901-93-9 |

|---|---|

分子式 |

C20H24O3 |

分子量 |

312.4 g/mol |

IUPAC名 |

[(8S,9R,13R,14R)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] acetate |

InChI |

InChI=1S/C20H24O3/c1-12(21)23-14-4-6-15-13(11-14)3-5-17-16(15)9-10-20(2)18(17)7-8-19(20)22/h4,6,11,16-18H,3,5,7-10H2,1-2H3/t16-,17-,18+,20+/m0/s1 |

InChIキー |

KDPQTPZDVJHMET-PNYFIKQUSA-N |

SMILES |

CC(=O)OC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4=O)C |

異性体SMILES |

CC(=O)OC1=CC2=C(C=C1)[C@@H]3CC[C@@]4([C@@H]([C@H]3CC2)CCC4=O)C |

正規SMILES |

CC(=O)OC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4=O)C |

外観 |

White to pale yellow solid |

ピクトグラム |

Acute Toxic; Irritant; Health Hazard |

純度 |

> 95% |

数量 |

Milligrams-Grams |

同義語 |

Estra-1,3,5(10)-trien-17-one, 3-(acetyloxy)-; 17-oxoestra-1,3,5(10)-trien-3-yl acetate; (13alpha,14beta)-17-oxoestra-1,3,5(10)-trien-3-yl acetate |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。